molecular formula C28H30N4OS B2851017 N-(4-butan-2-ylphenyl)-2-[(4,5-dibenzyl-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 720667-81-2

N-(4-butan-2-ylphenyl)-2-[(4,5-dibenzyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B2851017
CAS No.: 720667-81-2
M. Wt: 470.64
InChI Key: FEORDMKAJWGLGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,4-triazole core substituted at positions 4 and 5 with benzyl groups, a thioacetamide linker, and an N-(4-butan-2-ylphenyl) moiety.

Properties

IUPAC Name

N-(4-butan-2-ylphenyl)-2-[(4,5-dibenzyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4OS/c1-3-21(2)24-14-16-25(17-15-24)29-27(33)20-34-28-31-30-26(18-22-10-6-4-7-11-22)32(28)19-23-12-8-5-9-13-23/h4-17,21H,3,18-20H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEORDMKAJWGLGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Triazole Modifications

The 1,2,4-triazole scaffold is a common pharmacophore in medicinal chemistry. Key structural variations in analogues include:

Compound Name Triazole Substituents Biological Activity Reference
Target Compound 4,5-dibenzyl Not explicitly stated -
N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide 1-cyclohexylmethyl HIV-1 RT inhibition
VUAA-1 (Orco agonist) 4-ethyl, 5-pyridin-3-yl Insect olfactory receptor activation
OLC-12 (Orco agonist) 4-ethyl, 5-pyridinyl, N-isopropylphenyl Enhanced Orco activation
2-[(4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-acetamide derivatives 4-amino, 5-furan-2-yl Anti-exudative (vs. diclofenac)

Key Observations :

  • Bulky substituents (e.g., dibenzyl in the target compound) may enhance target binding through hydrophobic interactions but could reduce bioavailability due to increased molecular weight.
  • Electron-withdrawing groups (e.g., pyridinyl in VUAA-1) improve agonist activity in insect receptors , while amino groups (e.g., furan-2-yl derivatives) favor anti-inflammatory effects .

Acetamide Linker and Aryl Group Variations

The N-arylacetamide moiety influences solubility and receptor affinity:

Compound Name Aryl Group Pharmacokinetic Implications Reference
Target Compound 4-butan-2-ylphenyl Increased lipophilicity -
N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide 4-bromophenyl Potential halogen bonding with targets
AS111 (Low-toxicity derivative) m-tolyl Improved safety profile (LD50 1000 mg/kg)
7a (Piperidine hybrid) 2-methylphenyl Enhanced CNS penetration

Key Observations :

  • Branched alkyl chains (e.g., butan-2-yl) may enhance membrane permeability but risk metabolic instability.
  • Halogenated aryl groups (e.g., bromophenyl) improve target engagement via halogen bonds but may elevate toxicity .

Key Observations :

  • Pyridinyl and m-tolyl groups correlate with lower acute toxicity, suggesting safer profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.